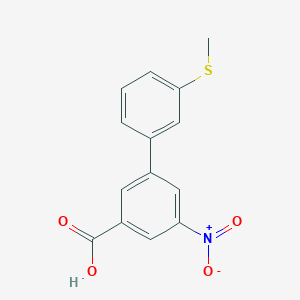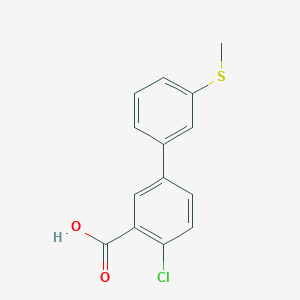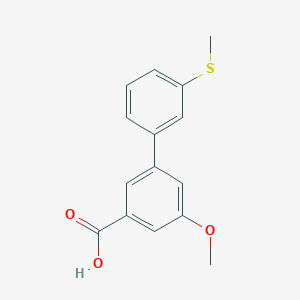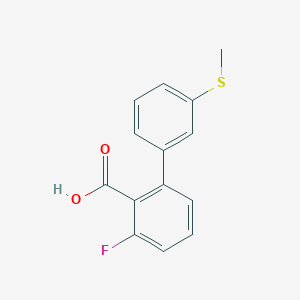
3-(3-Methylthiophenyl)-5-nitrobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylthiophenyl)-5-nitrobenzoic acid, 95%, is a chemical compound that has a variety of scientific applications. It is a yellow-orange crystalline solid with a molecular formula of C9H7NO4S. It is insoluble in water and has a melting point of 155-156 °C. This compound is used in a variety of scientific experiments and has been studied extensively in recent years.
Applications De Recherche Scientifique
3-(3-Methylthiophenyl)-5-nitrobenzoic acid, 95%, has a variety of scientific applications. It has been used in the synthesis of organic compounds, such as 1-methyl-3-nitro-2-thiophenecarboxylic acid, which has potential applications in the pharmaceutical industry. It has also been used in the synthesis of a variety of heterocyclic compounds, such as 1-methyl-2-thiophenyl-3-nitrobenzoic acid and 1-methyl-3-nitro-2-thiophenecarboxylic acid. Additionally, this compound has been used in the synthesis of a variety of other organic compounds, such as 3-(3-methylthiophenyl)-5-nitrobenzoic acid esters, which have potential applications in the chemical industry.
Mécanisme D'action
The mechanism of action of 3-(3-Methylthiophenyl)-5-nitrobenzoic acid, 95%, is not fully understood. However, it is believed to act as an antioxidant, meaning it can scavenge free radicals and prevent them from damaging biological molecules. Additionally, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in inflammation. It may also act as an inhibitor of some types of bacteria, including Staphylococcus aureus and Escherichia coli.
Biochemical and Physiological Effects
3-(3-Methylthiophenyl)-5-nitrobenzoic acid, 95%, has been studied for its biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress. It has also been shown to reduce the levels of certain pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, it has been shown to reduce the levels of certain pro-inflammatory enzymes, such as cyclooxygenase-2 and lipoxygenase. In human studies, it has been shown to have anti-inflammatory, antioxidant, and anti-microbial effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-Methylthiophenyl)-5-nitrobenzoic acid, 95%, has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is that it is relatively easy to synthesize. Additionally, it is stable and non-toxic, making it safe to handle in the laboratory. However, it is not soluble in water, which can limit its use in certain experiments. Additionally, it is not very soluble in other solvents, which can also limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for 3-(3-Methylthiophenyl)-5-nitrobenzoic acid, 95%. One potential direction is to further explore its anti-inflammatory and antioxidant effects. Additionally, it could be used to develop new drugs for the treatment of inflammation and oxidative stress. Another potential direction is to further explore its anti-microbial effects and potential applications in the pharmaceutical industry. Additionally, it could be used to develop new drugs for the treatment of bacterial infections. Finally, it could be further studied to identify new potential applications in the chemical and pharmaceutical industries.
Méthodes De Synthèse
3-(3-Methylthiophenyl)-5-nitrobenzoic acid, 95%, can be synthesized using two different methods. The first method involves the reaction of 3-methylthiophene-2-carboxaldehyde with nitrobenzene in the presence of hydrochloric acid. This reaction produces a nitroalkylbenzoic acid, which can then be oxidized with hydrogen peroxide to form the desired compound. The second method involves the reaction of 3-methylthiophene-2-carboxylic acid with nitrobenzene in the presence of sulfuric acid. This reaction also produces a nitroalkylbenzoic acid, which can then be oxidized with hydrogen peroxide to form the desired compound.
Propriétés
IUPAC Name |
3-(3-methylsulfanylphenyl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S/c1-20-13-4-2-3-9(8-13)10-5-11(14(16)17)7-12(6-10)15(18)19/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYXYDYXEQAMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














